N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide, commonly known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in treating various types of cancer, especially those with defects in DNA repair pathways.
Scientific Research Applications
Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth and metastasis. Preclinical studies suggest that it may selectively target cancer cells while sparing healthy ones, making it an exciting avenue for further exploration .
Antifibrotic Activity
“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide” has shown promise in combating fibrosis, a pathological process characterized by excessive tissue scarring. In vitro studies indicate that it can modulate fibrotic pathways, potentially offering therapeutic benefits in conditions like idiopathic pulmonary fibrosis .
Neuroprotective Effects
Researchers have investigated the compound’s impact on neuronal health. Its unique chemical features suggest potential neuroprotective properties, making it relevant for neurodegenerative diseases. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in animal models .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary data suggests that this compound may possess anti-inflammatory effects by targeting specific inflammatory mediators. Its potential as an adjunct therapy for inflammatory conditions warrants further investigation .
Cardiovascular Applications
The compound’s interactions with cellular receptors hint at cardiovascular implications. Researchers have explored its effects on blood pressure regulation, calcium channels, and vascular relaxation. These findings open avenues for cardiovascular drug development .
Metabolic Disorders
Metabolic disorders, such as diabetes and obesity, are global health challenges. Some studies suggest that “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopentanecarboxamide” may influence metabolic pathways, making it relevant for drug discovery in this field .
Mechanism of Action
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-18(2)12-11(9-15-14(17-12)19(3)4)16-13(20)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFZFCZMJVBQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.